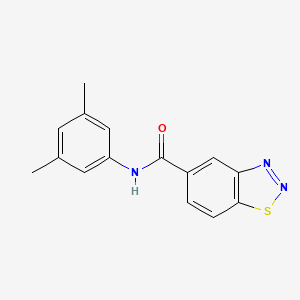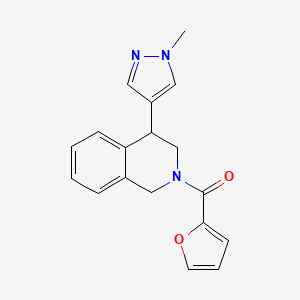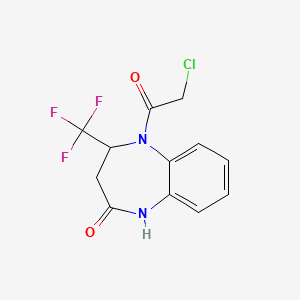![molecular formula C9H11ClF3N3O2 B2627309 (5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride CAS No. 2343964-09-8](/img/structure/B2627309.png)
(5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyridinecarboxylic acid . It is a monocarboxylic derivative of pyridine and is part of a group of organic compounds . It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .Molecular Structure Analysis
The molecular structure of this compound is based on the pyridine moiety, which is a basic heterocyclic aromatic organic compound . The trifluoromethyl group adds unique physicochemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Pd-catalyzed coupling reactions and hydrolysis . The intermediate products are then transformed into the final compound through various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. It has a molecular weight of 231.6 g/mol . The unique properties of the fluorine atom and the pyridine moiety contribute to its biological activities .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The compound (5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride is related to the synthesis of various heterocyclic compounds. For instance, studies have synthesized compounds like 1,2,4-oxadiazole derivatives and pyrano[2,3-b]pyrazolo[4,3-e]pyridines, which are anticipated to exhibit hypertensive activity (Kumar & Mashelker, 2007). Similarly, research has focused on regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines and dihydropyrazolo[3,4-b]pyridines, aiming for enhanced rates and yields via ultrasonic initiation (Orlov & Sidorenko, 2012).
Molecular Conformation and Hydrogen Bonding
The compound is also studied in the context of molecular conformations and hydrogen bonding. Research on related pyrazolopyridines has shed light on their molecular structures, showing how these compounds form dimers and other complex structures through hydrogen bonding, significantly affecting their physical and chemical properties (Sagar et al., 2017).
Tautomerism and Stability Studies
Investigations into the tautomerism of similar heterocyclic compounds reveal insights into their stability, both in crystal and solution states. This research provides valuable information on the structural dynamics of these compounds, which is crucial for understanding their reactivity and potential applications (Gubaidullin et al., 2014).
Vibrational Spectra and Structural Optimization
Detailed studies have been conducted on the vibrational spectra and structure optimization of related compounds using techniques like FT-IR, FT-Raman, and DFT. Such research is pivotal for characterizing these compounds and understanding their electronic and structural properties (Bahgat et al., 2009).
Antibacterial Screening
Certain pyrazolopyridines derived from similar compounds have been synthesized and evaluated for their antibacterial activities. This indicates the potential biomedical applications of these heterocyclic compounds (Maqbool et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5S,6S)-1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2.ClH/c1-15-6-2-4(8(16)17)7(9(10,11)12)14-5(6)3-13-15;/h3-4,7,14H,2H2,1H3,(H,16,17);1H/t4-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNJSXMKMUWDCS-IFWXDMMISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC(C(C2)C(=O)O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=N1)N[C@@H]([C@H](C2)C(=O)O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide](/img/structure/B2627235.png)

![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2627238.png)
![6-Benzyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2627240.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627243.png)
![N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide](/img/structure/B2627244.png)
![1-[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2627245.png)
![1-Bromo-5-[(2-methylpropan-2-yl)oxy]pentane](/img/structure/B2627246.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2627248.png)
